2-(ethylthio)-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
The compound “2-(ethylthio)-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, with a benzene ring joined to a pyrimidine ring. Substituents attached to this basic skeleton determine the specific properties of different quinazolinones .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions, depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific substituents. They are generally crystalline solids with a high melting point, and they are soluble in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethylsulfanyl-6-iodo-3-(2-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2S/c1-3-23-17-19-13-9-8-11(18)10-12(13)16(21)20(17)14-6-4-5-7-15(14)22-2/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDYJXEZZRRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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